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molecular formula C16H22O4 B8316062 [3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester

[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester

Cat. No. B8316062
M. Wt: 278.34 g/mol
InChI Key: YLBDXCIGJGFNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a degassed solution of dicyclohexylamine (1.03 mL, 5.18 mmol) in toluene (30 mL) was treated 0° C. with n-BuLi (2.07 mL of a 2.5M solution in hexane, 5.18 mmol) and the reaction was stirred at 0° C. for 30 min. Acetic acid tert-butyl ester (0.59 mL, 4.40 mmol) was added dropwise and the reaction mixture was stirred at 0° C. for 50 min. To this solution was added a degassed suspension of 2-(3-bromo-phenyl)-2-methyl-[1,3]dioxolane (972 mg, 4.00 mmol) and {[P(t-Bu)3]PdBr}2 (25 mg, 0.03 mmol) and the reaction mixture was stirred at rt for 5 h. The reaction volume was reduced to half by rotary evaporation. The concentrated solution was washed with sat. aq. NH4Cl (30 mL). A large amount of precipitate formed between the aq. and org. layers. The org. layer was separated, and the aq. layer was washed with ether (5×20 mL). The combined org. layers were dried over MgSO4, filtered, and the solvent was removed under reduced. Purification of the residue by FC (9:1 hept-EA) gave the title compound as a yellow oil. TLC: rf (9:1 hept-EA)=0.26. LC-MS-conditions 02: tR=1.05 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.59 mL
Type
reactant
Reaction Step Three
Quantity
972 mg
Type
reactant
Reaction Step Four
[Compound]
Name
{[P(t-Bu)3]PdBr}2
Quantity
25 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.C1(NC2CCCCC2)CCCCC1.[Li]CCCC.[C:21]([O:25][C:26](=[O:28])[CH3:27])([CH3:24])([CH3:23])[CH3:22].Br[C:30]1[CH:31]=[C:32]([C:36]2([CH3:41])[O:40][CH2:39][CH2:38][O:37]2)[CH:33]=[CH:34][CH:35]=1>C1(C)C=CC=CC=1.CCCCCC>[C:21]([O:25][C:26](=[O:28])[CH2:27][C:34]1[CH:35]=[CH:30][CH:31]=[C:32]([C:36]2([CH3:41])[O:37][CH2:38][CH2:39][O:40]2)[CH:33]=1)([CH3:24])([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
1.03 mL
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0.59 mL
Type
reactant
Smiles
C(C)(C)(C)OC(C)=O
Step Four
Name
Quantity
972 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(OCCO1)C
Name
{[P(t-Bu)3]PdBr}2
Quantity
25 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 50 min
Duration
50 min
ADDITION
Type
ADDITION
Details
To this solution was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction volume was reduced to half by rotary evaporation
WASH
Type
WASH
Details
The concentrated solution was washed with sat. aq. NH4Cl (30 mL)
CUSTOM
Type
CUSTOM
Details
A large amount of precipitate formed between the aq. and org
CUSTOM
Type
CUSTOM
Details
layer was separated
WASH
Type
WASH
Details
the aq. layer was washed with ether (5×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (9:1 hept-EA)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CC1=CC(=CC=C1)C1(OCCO1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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